3-Methylbenzenesulfonic acid
Overview
Description
3-Methylbenzenesulfonic acid, also known as m-toluenesulfonic acid, is a compound with the molecular formula C7H8O3S . It has a molecular weight of 172.20 g/mol . This compound is often used in the synthesis of pharmaceuticals .
Molecular Structure Analysis
The InChI code for 3-Methylbenzenesulfonic acid is InChI=1S/C7H8O3S/c1-6-3-2-4-7(5-6)11(8,9)10/h2-5H,1H3,(H,8,9,10)
. Its canonical SMILES is CC1=CC(=CC=C1)S(=O)(=O)O
. These codes provide a textual representation of the compound’s molecular structure .
Physical And Chemical Properties Analysis
3-Methylbenzenesulfonic acid has a molecular weight of 172.20 g/mol . It has a Hydrogen Bond Donor Count of 1 and a Hydrogen Bond Acceptor Count of 3 . Its Rotatable Bond Count is 1 . The Exact Mass and Monoisotopic Mass are both 172.01941529 g/mol . The Topological Polar Surface Area is 62.8 Ų . The Heavy Atom Count is 11 .
Scientific Research Applications
Fatty Acid Analysis in Fruits 3-Methylbenzenesulfonic acid derivatives are used in the analysis of fatty acids in fruits, such as those of Lycium ruthenicum Murr. A study demonstrated the use of 4-methylbenzenesulfonic acid (a derivative of 3-methylbenzenesulfonic acid) for pre-column derivatization in the analysis process. This method offers high sensitivity and selectivity, making it useful for food, medicine, and health product research (Hu, 2014).
Dye Synthesis 3-Methylbenzenesulfonic acid is employed in the synthesis of dye intermediates. A study used a gaseous sulfur trioxide sulfonation method with this acid to create dye intermediates, showcasing its utility in the textile industry (Shen Han-xi, 2011).
Catalysis in Organic Synthesis This acid derivative has been applied as a catalyst in organic synthesis. For instance, it facilitated the Fischer Indole Synthesis, offering an efficient and environmentally friendly approach (Yulin Hu, D. Fang, & Dong‐sheng Li, 2016). Another example is its use in the synthesis of polysubstituted pyrroles, contributing to advancements in pharmaceutical and material science (Yin Zheng, Y. Wang, & Zhenghong Zhou, 2015).
Fuel Cell Technology In the field of energy, 4-methylbenzenesulfonic acid, a derivative of 3-methylbenzenesulfonic acid, has been explored as a proton-conducting component in fuel-cell membranes. Its use demonstrates potential in improving the efficiency and sustainability of fuel cell technologies (K. A. Said, Haining Zhang, & M. Pan, 2015).
Molecular Structure Studies The structural and electronic properties of benzenesulfonic acid derivatives have been the subject of research, providing insights into the effects of substituents on molecular geometry and stability. Such studies are crucial in understanding the behavior of these compounds in various applications (N. Giricheva, G. Girichev, M. Fedorov, & S. Ivanov, 2013).
Chemical Oxidation Processes Research into chemical oxidation processes has included the use of 4-methylbenzenesulfonic acid. This work informs the development of more efficient and environmentally friendly chemical production methods (Wang Zun-yao, 2004).
properties
IUPAC Name |
3-methylbenzenesulfonic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O3S/c1-6-3-2-4-7(5-6)11(8,9)10/h2-5H,1H3,(H,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDQDSEVNMTYMOC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)S(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50860555 | |
Record name | m-Toluenesulfonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50860555 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methylbenzenesulfonic acid | |
CAS RN |
617-97-0 | |
Record name | 3-Methylbenzenesulfonic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=617-97-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | m-Toluenesulfonic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000617970 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | m-Toluenesulfonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50860555 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-methylbenzene-1-sulfonic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | M-TOLUENESULFONIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/07F29K368Y | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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